molecular formula C4HClF8O5S2 B12517052 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid CAS No. 709605-80-1

4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

Cat. No.: B12517052
CAS No.: 709605-80-1
M. Wt: 380.6 g/mol
InChI Key: OCZPDBHWFCHPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid is a highly specialized chemical compound known for its unique structure and reactivity. This compound features a chlorosulfonyl group and multiple fluorine atoms, making it a valuable reagent in various chemical processes. Its applications span across different fields, including organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid typically involves the introduction of the chlorosulfonyl group into a fluorinated butane backbone. One common method is the reaction of a fluorinated butane derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity. The scalability of the process is achieved by optimizing reaction parameters and employing robust equipment designed for handling corrosive reagents .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid involves its electrophilic nature, primarily due to the presence of the chlorosulfonyl group. This electrophilicity allows it to react readily with nucleophiles, facilitating the formation of new chemical bonds. The fluorine atoms in the compound enhance its reactivity and stability by providing electron-withdrawing effects, which stabilize the transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid stands out due to its high fluorine content, which imparts unique properties such as increased thermal stability and resistance to chemical degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

709605-80-1

Molecular Formula

C4HClF8O5S2

Molecular Weight

380.6 g/mol

IUPAC Name

4-chlorosulfonyl-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

InChI

InChI=1S/C4HClF8O5S2/c5-19(14,15)3(10,11)1(6,7)2(8,9)4(12,13)20(16,17)18/h(H,16,17,18)

InChI Key

OCZPDBHWFCHPCV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.